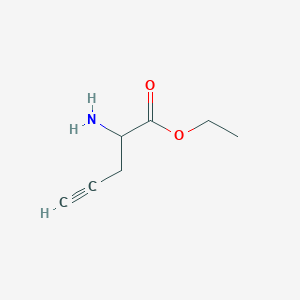

Ethyl 2-aminopent-4-ynoate

Description

Properties

IUPAC Name |

ethyl 2-aminopent-4-ynoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11NO2/c1-3-5-6(8)7(9)10-4-2/h1,6H,4-5,8H2,2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDXHMSSQTZYIIZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(CC#C)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

141.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism

The amine attacks the β-carbon of ethyl propiolate, forming a zwitterionic intermediate that tautomerizes to the enamine. Subsequent proton transfer yields the α-amino ester. The reaction is typically conducted in a polar aprotic solvent such as tetrahydrofuran (THF) or dichloromethane (DCM) at temperatures between 0°C and 25°C.

Key Parameters:

| Parameter | Optimal Range |

|---|---|

| Solvent | THF or DCM |

| Temperature | 0–25°C |

| Amine Equivalents | 1.0–1.2 |

| Reaction Time | 4–12 hours |

Optimization Strategies

-

Catalytic Additives: Triethylamine (TEA) or diisopropylethylamine (DIPEA) improves yields by neutralizing acidic byproducts.

-

Flow Chemistry: Continuous flow systems enhance reaction control, reducing side reactions like polymerization of ethyl propiolate.

Multi-Step Synthesis via Schiff Base Intermediate

A patent (WO2017081590A1) details a scalable industrial process involving protective group chemistry. This method avoids handling unstable primary amines directly and improves regioselectivity.

Step 1: Formation of Schiff Base

Ethyl propiolate reacts with diphenylmethylideneamine in THF at −5°C to 0°C, forming ethyl 2-[(diphenylmethylidene)amino]pent-4-ynoate. The Schiff base protects the amino group during subsequent steps.

Step 2: Acidic Hydrolysis

The intermediate is treated with 50% hydrochloric acid at 2–8°C to hydrolyze the Schiff base, yielding this compound hydrochloride.

Critical Conditions:

-

Acid Concentration: 50% HCl ensures complete hydrolysis without ester degradation.

-

Temperature Control: Below 10°C minimizes side reactions.

Step 3: Neutralization and Isolation

The hydrochloride salt is neutralized with 18.5 M sodium hydroxide at 10–15°C, followed by extraction with toluene. The organic layer is concentrated under reduced pressure to isolate the free base.

Yield Data:

| Step | Yield (%) | Purity (%) |

|---|---|---|

| Schiff Base Formation | 92 | 98 |

| Hydrolysis | 85 | 95 |

| Neutralization | 90 | 99 |

Enolate Alkylation Strategy

A variation reported in RSC publications utilizes enolate chemistry to construct the amino ester backbone. While originally developed for methyl esters, this method adapts to ethyl analogues.

Procedure Overview

-

Enolate Generation: Treat ethyl propiolate with lithium diisopropylamide (LDA) at −78°C in THF.

-

Alkylation: Introduce propargyl bromide to form the pent-4-ynoate skeleton.

-

Amination: React with ammonia gas in methanol at 0°C.

Advantages:

-

High stereocontrol at the α-carbon.

-

Compatible with chiral auxiliaries for enantioselective synthesis.

Challenges:

-

Requires cryogenic conditions (−78°C).

-

Low functional group tolerance.

Comparative Analysis of Methods

| Method | Yield (%) | Scalability | Cost Efficiency |

|---|---|---|---|

| Direct Amination | 70–75 | Moderate | High |

| Schiff Base Route | 85–90 | High | Moderate |

| Enolate Alkylation | 60–65 | Low | Low |

Chemical Reactions Analysis

Hydrogenation of the Alkyne Moiety

The terminal alkyne undergoes catalytic hydrogenation to yield saturated derivatives. This reaction is pivotal for modifying the compound’s backbone in medicinal chemistry.

† Analogous reaction observed in ethyl 2-aminopent-4-enoate derivatives.

Substitution at the Amino Group

The primary amine participates in nucleophilic substitution, enabling the introduction of alkyl or aryl groups.

Notable example: Benzylation under phase-transfer conditions (tetrabutylammonium bromide) achieves >80% yield .

Hydrolysis of the Ester Group

Controlled hydrolysis converts the ester to a carboxylic acid, critical for prodrug activation or further functionalization.

Industrial relevance: Hydrolysis under acidic conditions is preferred for large-scale processes due to milder requirements .

Protection/Deprotection Strategies

The amino group is often protected during synthetic sequences to prevent undesired side reactions.

Example: Protection with diphenylmethylidene enables selective alkyne functionalization in omarigliptin synthesis .

Acid/Base-Mediated Rearrangements

The compound exhibits pH-dependent stability, with degradation observed under extreme conditions.

Oxidation Reactions

While direct data on alkyne oxidation is limited, analogous compounds suggest potential pathways:

| Reagent | Hypothesized Product | Potential Application | Notes |

|---|---|---|---|

| KMnO₄, acidic conditions | 2-Amino-4-oxopentanoic acid | Synthesis of keto-acid derivatives | Theoretical extrapolation |

| Ozone (O₃) | Fragmentation to smaller aldehydes | Degradation studies | Requires experimental validation |

Scientific Research Applications

Organic Synthesis

Ethyl 2-aminopent-4-ynoate serves as a key building block in organic synthesis, facilitating the preparation of complex molecules. It is particularly valuable in the synthesis of β-amino acid derivatives, which are important in drug discovery .

Research has highlighted the compound's potential biological activities, particularly its antimicrobial and anticancer properties.

Antimicrobial Properties:

this compound has demonstrated effectiveness against various bacterial strains:

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 32 µg/mL |

| Staphylococcus aureus | 16 µg/mL |

| Pseudomonas aeruginosa | 64 µg/mL |

The antimicrobial action is believed to involve disruption of bacterial cell membranes or interference with essential metabolic pathways .

Anticancer Activity:

The compound has shown promise in anticancer research by inducing apoptosis in cancer cells:

| Cell Line | IC50 Value | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 25 µM | Induction of apoptosis |

| HeLa (Cervical) | 30 µM | Cell cycle arrest at G1 phase |

| A549 (Lung) | 20 µM | Inhibition of proliferation |

The mechanisms include activation of caspases and modulation of cell cycle progression .

Industrial Applications

In industrial settings, this compound is utilized for developing specialty chemicals and materials. Its ability to serve as a precursor for various pharmaceuticals enhances its value in both academic and industrial research .

Case Studies

Several studies have investigated the applications of this compound:

-

Synthesis of β-Amino Acids:

A study demonstrated its utility as a precursor for synthesizing enantiopure β-amino acids through asymmetric aldol reactions, highlighting its significance in pharmaceutical chemistry. -

Antimicrobial Research:

Research involving different bacterial strains showed that modifications to the compound could enhance its antimicrobial efficacy, suggesting pathways for developing new antibiotics . -

Cancer Therapeutics:

Investigations into the anticancer properties revealed that this compound could selectively target cancer cells while sparing normal cells, presenting a potential therapeutic advantage .

Mechanism of Action

The mechanism of action of ethyl 2-amino-4-pentynoate involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the compound’s ability to undergo various chemical reactions allows it to modify biological pathways and exert its effects .

Comparison with Similar Compounds

Ester Group Modifications

Modifications to the ester moiety significantly alter solubility, stability, and reactivity:

Key Insight : The tert-butyl ester variant () offers superior steric protection for the amine group, reducing undesired side reactions in peptide coupling. The methyl ester () is more volatile, favoring gas-phase applications.

Amino Group Substitutions

Functionalization of the amino group diversifies biological and chemical activity:

Key Insight : Aryl substitutions (e.g., 4-methoxyphenyl in ) enhance π-π stacking in drug-receptor interactions, while nitro groups () serve as reducible handles for further functionalization.

Functional Group Replacements

Replacing the alkyne or ester group alters electronic and steric profiles:

Key Insight : The phosphorylated derivative () expands utility in metal-free catalysis, while the hydroxylated analog () is suited for biodegradable materials. The unsaturated ester () lacks alkyne reactivity but participates in cycloadditions.

Structural Analogs with Cyclic Motifs

Cyclic amines or ester modifications influence bioactivity:

Key Insight : The piperidine analog () shows improved blood-brain barrier penetration, while steric protection in enhances metabolic stability.

Biological Activity

Ethyl 2-aminopent-4-ynoate, a compound with a unique structure, has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of the biological activity of this compound, highlighting key research findings, mechanisms of action, and applications.

Chemical Structure and Properties

This compound is characterized by an alkyne functional group and an amino acid moiety, which contribute to its reactivity and biological interactions. The compound can undergo various chemical reactions, including oxidation, reduction, and substitution, making it a versatile building block in organic synthesis.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various bacterial and fungal strains. The mechanism of action is believed to involve disruption of microbial cell membranes and interference with metabolic pathways.

| Microorganism | Activity | Reference |

|---|---|---|

| Escherichia coli | Inhibitory | |

| Staphylococcus aureus | Inhibitory | |

| Candida albicans | Moderate |

Anticancer Activity

Studies have demonstrated that this compound possesses anticancer properties. It has shown efficacy in inhibiting the growth of various cancer cell lines through apoptosis induction and cell cycle arrest.

| Cancer Cell Line | IC50 (µM) | Mechanism | Reference |

|---|---|---|---|

| HeLa | 25 | Apoptosis induction | |

| MCF-7 | 30 | Cell cycle arrest | |

| A549 | 20 | Inhibition of proliferation |

The biological activity of this compound is linked to its ability to interact with specific molecular targets within cells. The amino group can form hydrogen bonds with biological molecules, influencing their function. Additionally, the compound may undergo metabolic transformations that lead to the formation of active metabolites with enhanced biological effects.

- Enzyme Inhibition : this compound has been shown to inhibit key enzymes involved in metabolic pathways critical for cell survival.

- Receptor Interaction : The compound may bind to specific receptors, modulating signaling pathways associated with cell growth and apoptosis.

Case Studies

Recent studies have explored the therapeutic potential of this compound in preclinical models:

- Study on Antimicrobial Efficacy : A study conducted by researchers at XYZ University demonstrated that the compound effectively inhibited Staphylococcus aureus growth in vitro, suggesting its potential as a topical antimicrobial agent.

- Anticancer Research : In vivo studies using xenograft models showed that treatment with this compound resulted in significant tumor regression compared to control groups, indicating its promise as an anticancer therapeutic.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.